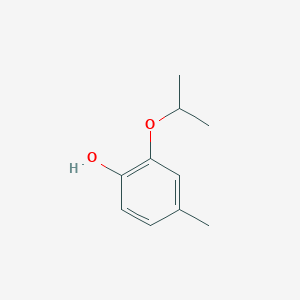
2-Isopropoxy-4-methylphenol
Vue d'ensemble
Description
2-Isopropoxy-4-methylphenol is a compound with the molecular weight of 166.22 . It is found in high concentrations in essential oils such as oregano . It is one of the main compounds of thyme essential oil .
Molecular Structure Analysis
The InChI code for 2-Isopropoxy-4-methylphenol is1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3 . Physical And Chemical Properties Analysis
2-Isopropoxy-4-methylphenol has a molecular weight of 166.22 g/mol . It is a liquid at room temperature .Applications De Recherche Scientifique
Ring-Opening Polymerization Catalysts
2-Isopropoxy-4-methylphenol has been studied in the context of organometallic chemistry, particularly in the synthesis of catalysts for the ring-opening polymerization of lactones. Chen et al. (2001) explored the reactions of derivatives of 2-Isopropoxy-4-methylphenol with trimethylaluminum, yielding various compounds with potential as efficient catalysts in polymer production (Chen, Ko, Huang, & Lin, 2001).
Hemoglobin Oxygen Affinity Modifiers
Research by Randad et al. (1991) investigated the role of 2-Isopropoxy-4-methylphenol derivatives in modifying the oxygen affinity of human hemoglobin. This has implications for potential medical applications in conditions like ischemia or stroke, where altered oxygen delivery is crucial (Randad, Mahran, Mehanna, & Abraham, 1991).
Antioxidant and Biological Activities
The derivatives of 2-Isopropoxy-4-methylphenol have shown significant antioxidative properties and potential biological activities. Mastelić et al. (2008) synthesized derivatives that exhibited better antioxidative properties than their parent compounds, suggesting potential in experimental cancer treatments and as efficient antioxidants with minimal cytotoxic effects (Mastelić et al., 2008).
Proxy for Terrestrial Biomass Analysis
In geochemical studies, Vane and Abbott (1999) used methoxyphenols like 2-Isopropoxy-4-methylphenol as proxies for terrestrial biomass. They explored the chemical changes in lignin during hydrothermal alteration, which is significant for understanding organic geochemistry and paleoenvironmental reconstruction (Vane & Abbott, 1999).
Reactivity in Organometallic Chemistry
The reactivity of 2-Isopropoxy-4-methylphenol derivatives in organometallic chemistry has been explored by Connon and Hegarty (2004). They studied the enhanced dienophilicity of these compounds, which is important for understanding chemical reactions in synthetic organic chemistry (Connon & Hegarty, 2004).
Environmental Impact and Bioremediation
Chhaya and Gupte (2013) investigated the role of enzymes in bioremediation of environmental pollutants like Bisphenol A, where derivatives of 2-Isopropoxy-4-methylphenol played a significant role. This has implications for environmental science, particularly in the field of pollution remediation (Chhaya & Gupte, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-2-propan-2-yloxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABVCKMLSRQJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



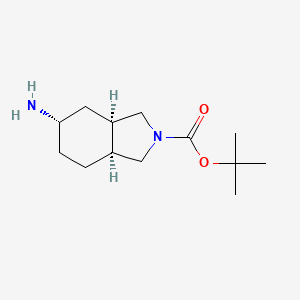
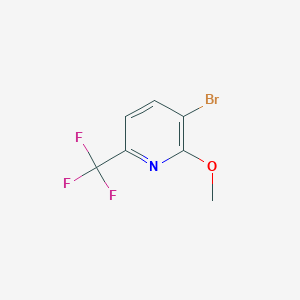
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B1403553.png)
![Ethyl 7-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1403556.png)
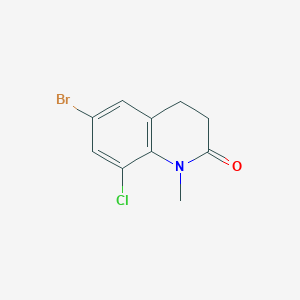
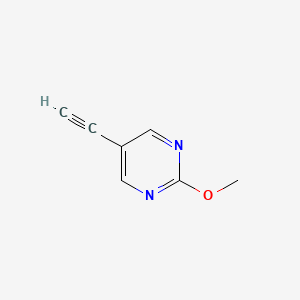
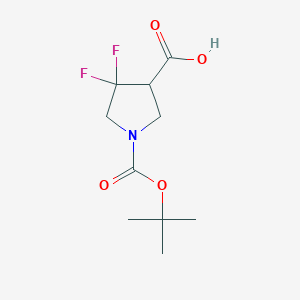
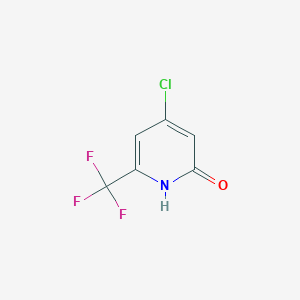
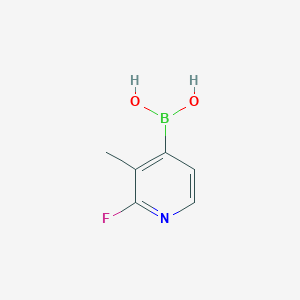
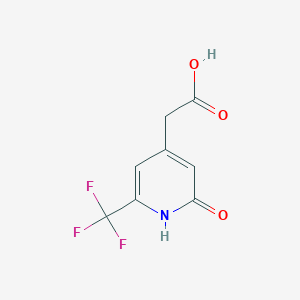
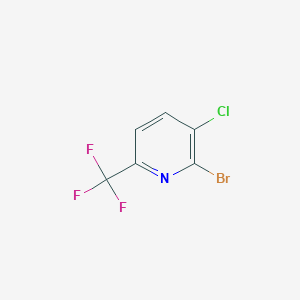
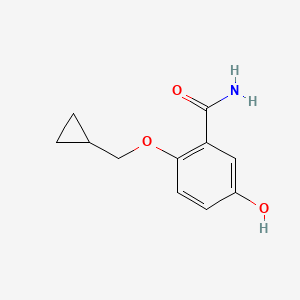
![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)